molecular formula C11H13N3O4S B2661609 N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946257-49-4

N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2661609
CAS No.: 946257-49-4
M. Wt: 283.3
InChI Key: ZMEOSPADPDOFSO-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core with carboxamide and hydroxyethyl substituents.

Properties

IUPAC Name

N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-13-9(17)6-5-7(8(16)12-3-4-15)19-10(6)14(2)11(13)18/h5,15H,3-4H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEOSPADPDOFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCCO)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and heating to specific temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, its antiviral activity may be attributed to the inhibition of viral replication enzymes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Activities Reference
N-(4-Nitrophenyl)-3-oxobutanamide Pyrimidine 4-nitrophenyl, oxobutyl Synthetic intermediate; no reported bioactivity
3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide (2d) Thieno[2,3-d]pyrimidine Benzylthio, 4-methylphenyl Moderate inhibition of Proteus vulgaris and Pseudomonas aeruginosa strains
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo[1,2-a]pyridine Nitrophenyl, cyano, benzyl Yellow solid (mp 215–217°C); characterized by NMR and HRMS
N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine Dimethylaminoethyl, fluorophenyl-tetrahydropyran Focus on synthetic route optimization

Key Observations:

Core Heterocycle Influence: Thieno[2,3-d]pyrimidine derivatives (e.g., compound 2d and the target compound) exhibit enhanced bioactivity compared to simpler pyrimidines (e.g., compounds) due to the fused thiophene ring, which improves lipophilicity and target binding . Imidazo[1,2-a]pyridines (e.g., ) show distinct electronic properties but share functional groups (e.g., carboxamides) that aid solubility .

Substituent Effects :

  • Hydroxyethyl vs. Benzylthio : The hydroxyethyl group in the target compound may enhance water solubility compared to the lipophilic benzylthio substituent in compound 2d .
  • Aryl vs. Alkyl Amides : Aryl carboxamides (e.g., 4-nitrophenyl in ) often reduce metabolic stability, whereas alkyl amides (e.g., 4-methylphenyl in compound 2d) balance bioavailability and activity .

Biological Activity: Compound 2d () demonstrates moderate antimicrobial activity, suggesting that thieno[2,3-d]pyrimidine carboxamides with sulfur-containing substituents (e.g., benzylthio) are promising for Gram-negative bacterial targets . The dimethylaminoethyl group in ’s compound highlights the role of amine moieties in enhancing cellular uptake .

Spectral and Physical Data

  • Melting Points: Thieno[2,3-d]pyrimidine derivatives generally exhibit high melting points (>200°C), consistent with their crystalline nature (e.g., compound 2d in : 215–217°C) .
  • Spectroscopy :
    • IR : Carboxamide C=O stretches at ~1650–1700 cm⁻¹; thioxo groups (C=S) at ~1250 cm⁻¹ .
    • NMR : Methyl groups in 1,3-dimethyl substituents resonate at δ 2.5–3.0 ppm (¹H); aromatic protons appear at δ 7.0–8.5 ppm .

Research Implications and Gaps

  • The target compound’s hydroxyethyl group may offer improved pharmacokinetic profiles over sulfur-containing analogs (e.g., compound 2d) but requires empirical validation.
  • Limited data on the biological activity of the target compound necessitate further studies, particularly in antimicrobial and kinase inhibition assays.

Biological Activity

N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound belonging to the thieno[2,3-d]pyrimidine class. This class has garnered attention for its potential biological activities, particularly in oncology. The compound's structure suggests it may exhibit significant antitumor properties due to the presence of multiple functional groups that can interact with biological targets.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step processes including reactions such as Gewald synthesis and Dimroth rearrangement. These methods facilitate the introduction of various substituents that can enhance biological activity. For instance, compounds derived from these reactions have shown promising results against various cancer cell lines.

Antitumor Properties

Recent studies have highlighted the antitumor activity of thieno[2,3-d]pyrimidine derivatives. A notable study evaluated a series of synthesized compounds for their efficacy against the MDA-MB-231 breast cancer cell line. The compound exhibited an IC50 value comparable to that of paclitaxel (PTX), a well-known chemotherapeutic agent:

CompoundIC50 (μM)Comparison
This compound27.6Similar to PTX (29.3)

This indicates that the compound could be considered a potential candidate for further development as an antitumor agent.

The mechanism by which thieno[2,3-d]pyrimidine derivatives exert their antitumor effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Studies suggest that these compounds can inhibit epidermal growth factor receptor (EGFR) signaling and vascular endothelial growth factor (VEGF) pathways, which are critical in tumor growth and metastasis.

Case Studies

  • In Vitro Studies :
    • Various thieno[2,3-d]pyrimidine derivatives were tested against multiple cancer cell lines. For instance, compounds showed an inhibition range of 43% to 87% against MDA-MB-231 cells at a concentration of 50 μM.
    • The MTT assay was commonly employed to assess cell viability and cytotoxicity.
  • Comparative Analysis :
    • A comparative analysis with existing chemotherapeutics revealed that certain derivatives not only matched but sometimes exceeded the efficacy of standard treatments like PTX.
    • The structural optimization of these compounds is ongoing to enhance their potency and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step alkylation/amination of thieno[2,3-d]pyrimidine scaffolds. For example, analogous compounds (e.g., 3-amino-5-methyl-4-oxo derivatives) are synthesized via HATU- or HBTU-mediated coupling in DMF with DIPEA as a base, followed by purification via HPLC (purity >90%) and characterization by 1H/13C^1H/^{13}C NMR and HRMS .
  • Critical Parameters : Solvent choice (DMF vs. THF), reaction temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:carbonyl) significantly impact yield.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Workflow :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target purity thresholds >95% are standard .
  • Structure Confirmation : 1H^1H NMR (e.g., δ 2.4–3.1 ppm for methyl groups, δ 8.1–8.3 ppm for aromatic protons) and HRMS (e.g., [M+H]+ calculated within 5 ppm error) .
    • Common Pitfalls : Residual solvents (DMF, THF) in NMR spectra may obscure signals; lyophilization or repeated washing is advised .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Protocols :

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains, with compound 2d (a structural analog) showing moderate inhibition .
  • Cytotoxicity : MTT assays in cancer cell lines (IC50_{50} determination) .
    • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks to exclude artifacts .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s framework integrates computational predictions with experimental validation, reducing trial-and-error steps by >40% .
  • Case Study : For similar thieno-pyrimidines, solvent polarity (ε) and catalyst effects (e.g., LiOH vs. NaOH) were computationally screened to prioritize experimental conditions .

Q. How should researchers address contradictions in biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., pH, serum content) or compound stability (hydrolysis/oxidation).
  • Resolution Strategies :

  • Stability Studies : Monitor compound integrity in PBS/buffers via LC-MS over 24–72 hours .
  • Dose-Response Reproducibility : Validate activity in ≥3 independent replicates with blinded analysis .

Q. What strategies enhance the selectivity of this compound for target vs. off-target interactions?

  • SAR Optimization :

  • Modify the hydroxyethyl group (e.g., acetylation or PEGylation) to alter lipophilicity (logP) and membrane permeability .
  • Introduce substituents at the 1,3-dimethyl positions to sterically block off-target binding .
    • Experimental Validation : Competitive binding assays (SPR or ITC) against purified targets (e.g., kinases) .

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